(Z)-N,N'-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE
Overview
Description
(Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE is a complex organic compound characterized by its unique structural features It contains a hexyloxyphenyl group, a dioxopyrrolidinyl moiety, and a methanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxopyrrolidinyl Moiety: This can be achieved through a cyclization reaction involving a suitable amine and a dicarboxylic acid derivative.
Introduction of the Hexyloxyphenyl Group: This step involves the alkylation of a phenol derivative with a hexyl halide under basic conditions.
Formation of the Methanimidamide Group: This can be synthesized by reacting an appropriate amine with a formamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidamide group, converting it to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its efficacy in treating specific diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In the industrial sector, (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE involves its interaction with specific molecular targets. The compound’s sulfur atom can form bonds with various biological molecules, potentially inhibiting or modifying their activity. Additionally, the phenyl and imidamide groups may interact with enzymes or receptors, altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE: shares similarities with other compounds containing dioxopyrrolidinyl and phenyl groups, such as:
Uniqueness
The uniqueness of (Z)-N,N’-DIETHYL-1-({1-[4-(HEXYLOXY)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)METHANIMIDAMIDE lies in its hexyloxyphenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N,N'-diethylcarbamimidothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3S/c1-4-7-8-9-14-27-17-12-10-16(11-13-17)24-19(25)15-18(20(24)26)28-21(22-5-2)23-6-3/h10-13,18H,4-9,14-15H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SINCGSIIDIPGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NCC)NCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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